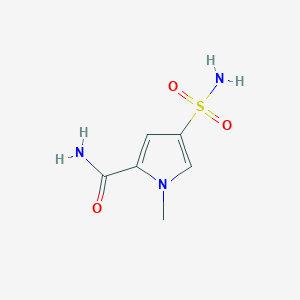

1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide

描述

属性

IUPAC Name |

1-methyl-4-sulfamoylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S/c1-9-3-4(13(8,11)12)2-5(9)6(7)10/h2-3H,1H3,(H2,7,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFGZTIXKKCTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

Like other sulfamoyl compounds, it may interact with its targets by forming covalent bonds, leading to changes in the function of the target proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide are not well documented. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

As more research is conducted, we will gain a better understanding of the effects of this compound at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets.

生化分析

Biochemical Properties

1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfotransferases, which are enzymes involved in the transfer of sulfate groups to various substrates. This interaction is crucial for the compound’s role in modulating sulfation reactions, which are important for the metabolism of drugs and endogenous compounds. Additionally, this compound may interact with transport proteins, influencing its distribution within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By affecting these pathways, this compound can alter cellular responses to external stimuli, potentially leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, this compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, which are crucial for its metabolism. These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, influencing its intracellular localization and accumulation. Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.

生物活性

1-Methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methyl group at the 1-position, a sulfamoyl group at the 4-position, and a carboxamide group at the 2-position. These functional groups contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁N₃O₃S |

| Molecular Weight | 229.26 g/mol |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrole derivatives possess minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting that this compound may have similar or enhanced efficacy against various bacterial strains .

Anticancer Activity

Pyrrole-based compounds have also been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell proliferation . The structural characteristics of this compound may enhance its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : This compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects. For example, it has been noted for its potential as a carbonic anhydrase inhibitor, which could be beneficial in treating conditions like glaucoma and epilepsy .

- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis or function through inhibition of key enzymes has been suggested as a mechanism behind its antimicrobial properties .

Case Study 1: Antituberculosis Activity

A study focused on pyrrole derivatives found that certain compounds showed potent activity against Mycobacterium tuberculosis with MIC values below 0.016 μg/mL. This highlights the potential of pyrrole-based compounds like this compound in developing new antituberculosis agents .

Case Study 2: Hepatitis B Virus Capsid Modulation

Research into pyrrole-scaffold compounds has revealed their ability to modulate hepatitis B virus capsid assembly. These compounds showed promise as potential therapeutic agents in clinical trials aimed at curing hepatitis B by promoting normal capsid formation .

科学研究应用

Antimicrobial Activity

Research indicates that 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide exhibits promising antibacterial properties. It has been studied for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The compound's mechanism of action is believed to involve interference with bacterial enzymes, which is critical for their survival and proliferation .

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Staphylococcus aureus and other Gram-positive bacteria. Results showed significant inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Its structure allows it to interact with various cellular pathways involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells by stabilizing the p53 tumor suppressor protein, which is crucial for regulating cell cycle and apoptosis .

Case Study: Cancer Cell Line Testing

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancers. The compound showed IC50 values below 100 nM in these models, indicating strong antiproliferative activity .

The potential applications of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety of the compound in animal models.

- Mechanistic Studies : To elucidate the detailed pathways through which the compound exerts its biological effects.

- Structural Modifications : To enhance potency and selectivity against specific targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide, enabling comparative analysis of substituent positioning and functional group effects:

Key Differences and Implications

a) Substituent Positioning

- Sulfamoyl Group: In this compound, the sulfamoyl group occupies the 4-position, whereas its analog 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid has the sulfamoyl at the 5-position.

- Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound contrasts with the carboxylic acid in the 5-sulfamoyl analog.

Data Gaps :

- No in vitro or in vivo activity data for the target compound.

- Limited synthetic protocols for sulfamoyl-pyrrole derivatives.

准备方法

Preparation of Key Intermediate: 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid derivatives

A critical intermediate in the synthesis is 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid derivatives, which are subsequently converted to the sulfamoyl analogues.

- Starting materials: N-methylpyrrole and trichloroacetyl chloride.

- Key reaction: Friedel-Crafts acylation of N-methylpyrrole with trichloroacetyl chloride in dichloromethane under nitrogen atmosphere at room temperature.

- Yield: Approximately 75% for 2,2,2-trichloro-1-(1-methyl-1H-pyrrol-2-yl) ethanone.

- Nitration: The acylated product is nitrated using a mixture of nitric acid and acetic anhydride at low temperatures (-30 °C to 0 °C) to yield 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl) ethanone with ~75% yield.

- Amide formation: Coupling with amines such as 4-(2-aminoethyl) benzene sulfonamide in the presence of diisopropylamine yields the corresponding amide intermediates, including the sulfamoyl-substituted pyrrole carboxamide.

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acylation of N-methylpyrrole | Trichloroacetyl chloride, DCM, N2, RT | 75 | Column chromatography purification |

| 2 | Nitration | HNO3/Ac2O, -30 °C to 0 °C | 75 | Precipitation and washing with hexane |

| 3 | Amide coupling | 4-(2-aminoethyl) benzene sulfonamide, DIPEA, DCM/THF | 68.8 | Flash chromatography purification |

Alternative Synthetic Routes

Other methods involve direct coupling of 1-methyl-1H-pyrrole-2-carboxylic acid derivatives with sulfonamide-containing amines using coupling agents such as HATU or CDI in the presence of bases like DIPEA.

- For example, carboxylic acid derivatives are activated with CDI and then coupled with sulfonamide amines to yield the desired sulfamoyl amides.

- Methylation steps (using methyl iodide and KOH) can be employed to introduce the N-methyl group on the pyrrole ring before or after amide formation, depending on the synthetic scheme.

These methods provide flexibility and can be optimized for scale-up or specific substitution patterns.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Intermediates | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| Acylation of N-methylpyrrole | Trichloroacetyl chloride, DCM, N2, RT | 2,2,2-trichloro-1-(1-methyl-1H-pyrrol-2-yl) ethanone | 75 | IR, NMR |

| Nitration | HNO3/Ac2O, -30 °C to 0 °C | 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl) ethanone | 75 | IR, melting point |

| Amide coupling with sulfonamide amine | 4-(2-aminoethyl) benzene sulfonamide, DIPEA, DCM/THF | 1-Methyl-4-nitro-1H-pyrrole-2-carboxamide derivative | 68.8 | IR, NMR, chromatography |

| Nitro reduction and sulfamoyl group formation | Pd/C, H2, MeOH; sulfonyl chloride coupling | 1-Methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide | Variable | IR, NMR, elemental analysis |

Research Findings and Notes

- The use of trichloroacetyl chloride for selective acylation of N-methylpyrrole is effective and provides good yields.

- Nitration under controlled low temperatures avoids over-substitution and decomposition.

- Coupling with sulfonamide amines requires careful control of stoichiometry and base to ensure high purity.

- Catalytic hydrogenation is a clean method for nitro reduction without affecting other sensitive groups.

- Characterization by IR and NMR confirms the presence of key functional groups: amide (C=O stretch ~1650 cm⁻¹), sulfamoyl (S=O stretches ~1300 cm⁻¹), and pyrrole ring protons.

- Purification by flash chromatography and recrystallization yields analytically pure compounds suitable for further biological evaluation.

常见问题

Q. What are the key synthetic routes for 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling pyrrole-2-carboxylate derivatives with sulfonamide groups. For example, sulfamoyl introduction may follow a protocol similar to the reaction of ethyl 3-methyl-1H-pyrrole-2-carboxylate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride (30% yield) . Key factors include:

- Catalyst selection : Triethylamine is often used to neutralize HCl byproducts in sulfonylation reactions .

- Temperature control : Reactions at 273 K improve selectivity by minimizing side reactions .

- Purification : Column chromatography or recrystallization (e.g., from dichloromethane) is critical for isolating high-purity products .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures to validate dihedral angles and hydrogen-bonding networks (e.g., planar ethylcarboxylate units with pyrrole rings, as in related compounds) .

- NMR spectroscopy : Use and NMR to verify substituent positions. For example, methyl groups at pyrrole N1 appear as singlets (~δ 3.6–3.8 ppm), while sulfonamide protons may show broad peaks .

- Mass spectrometry : Confirm molecular weight via ESIMS (e.g., m/z 365.2 for a dimethylsulfamoyl analog) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound analogs?

Methodological Answer:

- Antimicrobial assays : Follow protocols like those for 4-phenylpyrrole-2-carboxamides, testing MIC (Minimum Inhibitory Concentration) against Gram-negative bacteria (e.g., E. coli) and fungi. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Enzyme inhibition studies : Use aldose reductase or kinase inhibition assays. For example, measure IC values via spectrophotometric methods, as seen in pyrrole-based aldose reductase inhibitors .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity relative to normal cells .

Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values across labs) be resolved?

Methodological Answer:

- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Validate purity : Use HPLC (≥95% purity) and LCMS to rule out impurities affecting activity .

- Cross-validate with structural analogs : Compare results with derivatives (e.g., 1-ethyl or 1-(fur-2-ylmethyl) analogs) to isolate substituent effects .

Q. What strategies optimize the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- LogP modulation : Introduce polar groups (e.g., tert-butoxycarbonylamino) to improve solubility without compromising membrane permeability .

- Metabolic stability : Use deuterated analogs or fluorinated substituents (e.g., 4-trifluoromethyl groups) to slow hepatic degradation .

- Prodrug design : Mask sulfonamide groups with cleavable esters or amides for enhanced oral bioavailability .

Q. How can computational methods complement experimental SAR studies?

Methodological Answer:

- Molecular docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .

- QSAR modeling : Corrogate electronic (Hammett σ) and steric parameters (Taft Es) with bioactivity data from analogs .

- Retrosynthetic analysis : AI tools (e.g., Template_relevance models) can propose novel synthetic routes for derivatives .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

- Reconcile torsion angles : Compare X-ray-derived dihedral angles (e.g., 56.15° between pyrrole and benzene rings) with NMR coupling constants to validate conformers .

- Dynamic effects : Use variable-temperature NMR to detect rotational barriers in sulfonamide groups that may explain static vs. dynamic structural differences .

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity assays?

Methodological Answer:

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC and Hill coefficients .

- Multivariate analysis : Apply PCA (Principal Component Analysis) to distinguish bioactivity trends across structurally diverse analogs .

Methodological Resources

- Synthesis protocols : Refer to dichloromethane-based recrystallization for single-crystal growth .

- Analytical standards : Use NIST Chemistry WebBook for GC-MS retention indices and fragmentation patterns .

- Hybrid modeling : Combine wet-lab data (e.g., receptor agonism profiles) with computational meta-analyses to resolve conflicting SAR conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。